Piperazine derivative 6
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Overview
Description
Piperazine derivative 6 is a compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods:
Hydrogenation of N-(aminoethyl)ethanolamine: This method involves the hydrogenation of N-(aminoethyl)ethanolamine to produce piperazine and its derivatives.
Treatment of Ammonia with Ethylenediamine: Ammonia is treated with ethylenediamine to produce piperazine.
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Piperazine derivatives can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organic halides, sulfonyl chlorides.
Major Products:
N-oxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Piperazines: Formed from substitution reactions.
Scientific Research Applications
Piperazine derivative 6 has a wide range of applications in scientific research:
Mechanism of Action
Piperazine derivative 6 exerts its effects by interacting with specific molecular targets and pathways:
GABA Receptor Agonist: Binds directly to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of parasites.
Inhibition of Tubulin Polymerization: Demonstrates strong antiproliferative activity by inhibiting tubulin polymerization, which is crucial for cell division.
Comparison with Similar Compounds
Piperazine derivative 6 can be compared with other similar compounds to highlight its uniqueness:
Trimetazidine: Used for its cardioprotective properties.
Ranolazine: Employed in the treatment of chronic angina.
Befuraline: An antidepressant agent.
Aripiprazole: An antipsychotic drug.
Quetiapine: Used for the treatment of schizophrenia and bipolar disorder.
Indinavir: An antiretroviral drug.
Sitagliptin: Used for the treatment of type 2 diabetes.
Vestipitant: Investigated for its potential in treating anxiety and depression.
Properties
Molecular Formula |
C18H12ClF5N2O2 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
4-[2-chloro-3-(trifluoromethyl)benzoyl]-1-(2,4-difluorophenyl)piperazin-2-one |
InChI |
InChI=1S/C18H12ClF5N2O2/c19-16-11(2-1-3-12(16)18(22,23)24)17(28)25-6-7-26(15(27)9-25)14-5-4-10(20)8-13(14)21/h1-5,8H,6-7,9H2 |
InChI Key |
VNEYCAAUOFFQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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